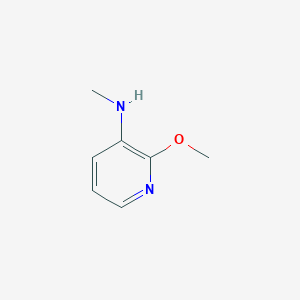

2-methoxy-N-methylpyridin-3-amine

説明

2-Methoxy-N-methylpyridin-3-amine, also referred to as MM3, is a pyridine-based molecule. It has a CAS Number of 1334149-22-2 and a molecular weight of 138.17 . The IUPAC name for this compound is 2-methoxy-N-methyl-3-pyridinamine .

Molecular Structure Analysis

The InChI code for 2-methoxy-N-methylpyridin-3-amine is 1S/C7H10N2O/c1-8-6-4-3-5-9-7(6)10-2/h3-5,8H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.

Physical And Chemical Properties Analysis

2-Methoxy-N-methylpyridin-3-amine is a liquid at room temperature . The compound has a density of 1.1±0.1 g/cm^3, a boiling point of 240.5±20.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . Its molar refractivity is 35.3±0.3 cm^3 .

科学的研究の応用

Summary of the Application

The compound “2-methoxy-N-methylpyridin-3-amine” is used in the synthesis of novel pyridine derivatives via Suzuki cross-coupling reactions .

Methods of Application or Experimental Procedures

The Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine (1) directly or via N-[5-bromo-2-methylpyridine-3-yl]acetamide (3) with several arylboronic acids produced these novel pyridine derivatives . The reactions were catalyzed by palladium .

Results or Outcomes

The reactions resulted in the synthesis of a series of novel pyridine derivatives in moderate to good yield . The synthesized compounds were potential candidates as chiral dopants for liquid crystals .

2. Design and Synthesis of Selective COX-2 Inhibitors

Summary of the Application

A new series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines was designed, synthesized, and evaluated as selective COX-2 inhibitors .

Methods of Application or Experimental Procedures

The designed compounds were synthesized through two-step reactions. In the first step, different 1-(4-(methylsulfonyl)phenyl)-2-(phenylamino)ethan-1-one derivatives were obtained by the reaction of aniline derivatives and α-bromo-4-(methylsulfonyl)acetophenone. Then, condensation of intermediates with different 2-aminopyridines gave final compounds .

Results or Outcomes

Among these compounds, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (5n) exhibited the highest potency (IC50 = 0.07 µM) and selectivity (selectivity index = 508.6) against COX-2 enzyme .

3. Flow Synthesis of 2-Methylpyridines

Summary of the Application

A series of simple 2-methylpyridines were synthesized using a simplified bench-top continuous flow setup . The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines .

Methods of Application or Experimental Procedures

The starting material was progressed through a column packed with Raney® nickel using a low boiling point alcohol (1-propanol) at high temperature .

Results or Outcomes

The reactions resulted in the synthesis of a series of 2-methylpyridines in very good yields . The products were suitable for further use without additional work-up or purification .

4. Applications of 2-Methacryloyloxyethyl Phosphorylcholine Polymers

Summary of the Application

A polymer family containing 2-methacryloyloxyethyl phosphorylcholine (MPC), which has a zwitterionic phosphorylcholine headgroup inspired by the structure of the cell membrane, has shown an outstanding ability to prevent nonspecific protein adsorption .

Methods of Application or Experimental Procedures

The design, synthesis, and application of MPC polymers for biodevices with characteristic length scales ranging from millimeters to nanometers .

Results or Outcomes

These MPC polymers have been used in various applications such as microfluidic devices, biosensors/bioprobes, artificial implants, and drug delivery systems .

5. α-Methylation of Substituted Pyridines

Summary of the Application

A series of 2-methylpyridines were synthesized via the α-methylation of substituted pyridines .

Methods of Application or Experimental Procedures

The starting material was progressed through a column packed with Raney® nickel using a low boiling point alcohol (1-propanol) at high temperature .

Results or Outcomes

The reactions resulted in the synthesis of a series of 2-methylpyridines in very good yields . The products were suitable for further use without additional work-up or purification .

6. Applications of 2-Methacryloyloxyethyl Phosphorylcholine Polymers

Summary of the Application

A polymer family containing 2-methacryloyloxyethyl phosphorylcholine (MPC), which has a zwitterionic phosphorylcholine headgroup inspired by the structure of the cell membrane, has shown an outstanding ability to prevent nonspecific protein adsorption .

Methods of Application or Experimental Procedures

The design, synthesis, and application of MPC polymers for biodevices with characteristic length scales ranging from millimeters to nanometers .

Results or Outcomes

These MPC polymers have been used in various applications such as microfluidic devices, biosensors/bioprobes, artificial implants, and drug delivery systems .

Safety And Hazards

The safety information for 2-methoxy-N-methylpyridin-3-amine includes several hazard statements: H227, H302, H315, H319, H335 . These indicate that the compound is flammable, harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . The precautionary statements include measures to take in case of exposure or if the compound is ingested, inhaled, or comes into contact with skin or eyes .

特性

IUPAC Name |

2-methoxy-N-methylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-8-6-4-3-5-9-7(6)10-2/h3-5,8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCMIAOBFAXUYMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(N=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methoxy-N-methylpyridin-3-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-(3,5-Dimethyl-1-piperidinyl)ethoxy]benzaldehyde hydrochloride](/img/structure/B1455618.png)

![[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1455622.png)

![Methyl [1-(pyridin-3-ylmethyl)piperidin-4-yl]-acetate dihydrochloride](/img/structure/B1455627.png)

![[3-Methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]amine hydrobromide](/img/structure/B1455630.png)

![3-{[(4-Methoxybenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1455636.png)